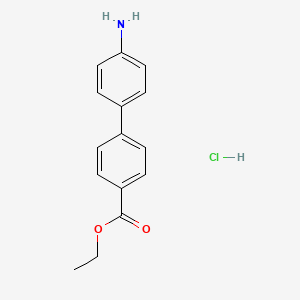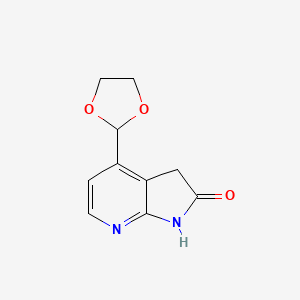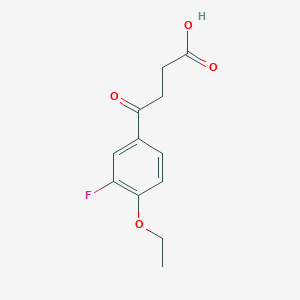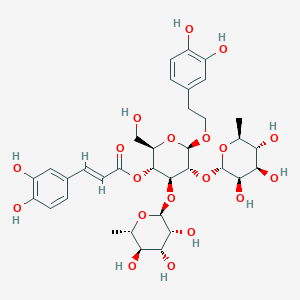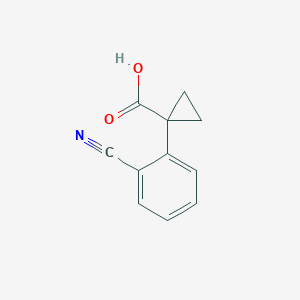
1-(2-Cyanophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(2-Cyanophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO2/c12-7-8-3-1-2-4-9(8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) . This indicates that the molecule consists of a cyclopropane ring attached to a carboxylic acid group and a 2-cyanophenyl group .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
1-(2-Cyanophenyl)cyclopropanecarboxylic acid and its derivatives have been studied for their structural and conformational properties. For example, the structure and conformation of related compounds like 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid were determined using X-ray methods. These studies reveal insights into the conformation of the carboxyl group and the interactions between various substituents and the cyclopropane ring (Korp, Bernal, & Fuchs, 1983).
Synthesis and Evaluation as Potential Pharmaceuticals
Though excluding specific information related to drug use, dosage, and side effects, it's noteworthy that derivatives of cyclopropanecarboxylic acid have been synthesized and evaluated for potential pharmaceutical applications. For instance, 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for potential antidepressant effects (Bonnaud et al., 1987).
Ethylene Biosynthesis and Agricultural Applications
Compounds like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a derivative of cyclopropanecarboxylic acid, have been prepared for use in ethylene biosynthesis studies. These studies are significant in understanding plant growth and have potential agricultural applications (Pirrung, Dunlap, & Trinks, 1989).
Inhibition of Ethylene Production in Plants
Derivatives like cyclopropane-1,1-dicarboxylic acid have been shown to inhibit ethylene production in plants, indicating potential use in controlling plant growth and ripening processes (Dourtoglou & Koussissi, 2000).
Chemical Synthesis and Biological Activity
Various cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for their biological activities, including potential herbicidal and fungicidal effects. This showcases the versatility of these compounds in chemical synthesis and their potential application in agriculture (Tian, Song, Wang, & Liu, 2009).
Eigenschaften
IUPAC Name |
1-(2-cyanophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-8-3-1-2-4-9(8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRLHOYECFHNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)
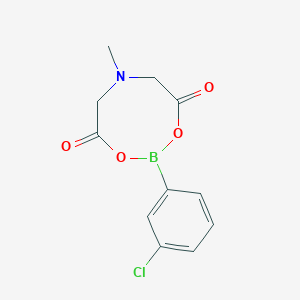
![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)
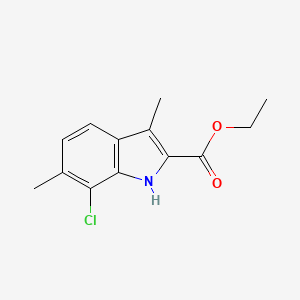
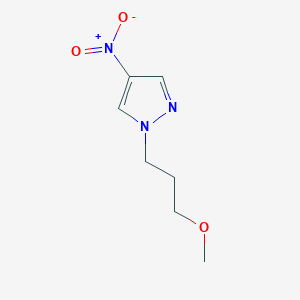
![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
